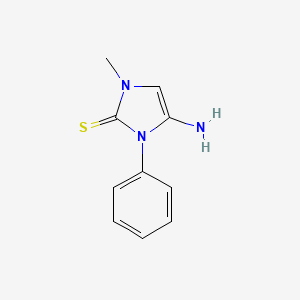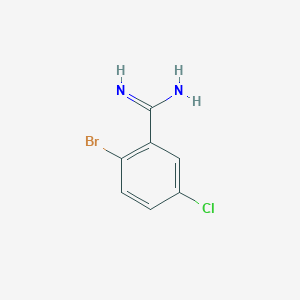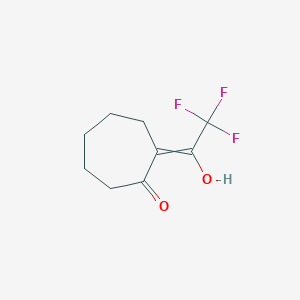
2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and hydroxycycloheptenyl groups in its structure makes it a valuable compound in various scientific and industrial applications. Its molecular formula is C9H11F3O2, and it is often used in research due to its reactivity and stability.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon beinhaltet typischerweise die Reaktion von Cyclohepten mit Trifluoressigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden: [ \text{Cyclohepten} + \text{Trifluoressigsäureanhydrid} \rightarrow \text{2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um die Ausbeute und Reinheit zu optimieren. Der Einsatz fortschrittlicher Reinigungstechniken wie Destillation und Kristallisation stellt die Entfernung von Verunreinigungen und die Isolierung der reinen Verbindung sicher.
Analyse Chemischer Reaktionen
Reaktionstypen: 2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Auswirkungen auf biologische Systeme zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie biologische Membranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Die Hydroxycycloheptenylgruppe kann Wasserstoffbrückenbindungen mit bestimmten Aminosäureresten bilden, was die Bindungsaffinität und Aktivität der Verbindung beeinflusst.
Ähnliche Verbindungen:
- 2,2,2-Trifluor-1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanon
- 1-Trifluoroacetylpiperidin
- 2,2,2-Trifluor-1-(pyridin-3-yl)ethanamin
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2,2,2-Trifluor-1-(2-Hydroxycyclohept-1-EN-1-YL)ethanon aufgrund seiner Hydroxycycloheptenylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxycycloheptenyl group may form hydrogen bonds with specific amino acid residues, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone is unique due to its hydroxycycloheptenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H11F3O2 |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoro-1-hydroxyethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h14H,1-5H2 |
InChI-Schlüssel |
URIKKASMRLYFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C(F)(F)F)O)C(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


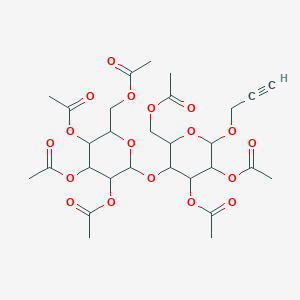
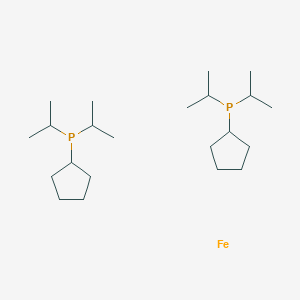
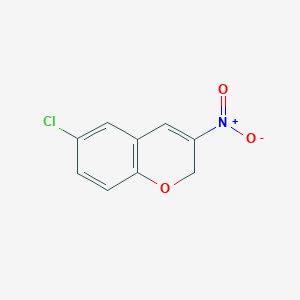


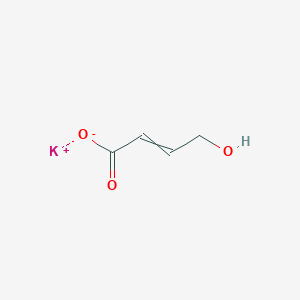
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
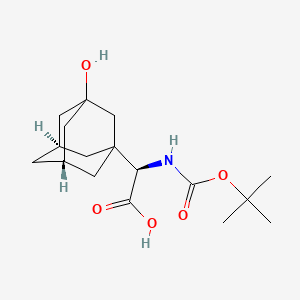
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
